2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide, also known as AMS, is a sulfonamide derivative. It is a drug that has been developed for the treatment of various medical conditions such as Alzheimer’s disease, schizophrenia, and depression. The compound has a CAS Number of 1214232-46-8 and a molecular weight of 289.19 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-N,N-dimethyl-4-(methylsulfonyl)butanamide hydrobromide . The InChI code is 1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the web search results.Scientific Research Applications
Photocatalytic Oxidation of Sulfur Compounds
- Research has explored the oxidation of nauseous sulfur compounds like methanethiol and dimethyl sulfide using photocatalysis. This process is significant in reducing harmful and malodorous effects of these compounds in industrial and water treatment plants. Photocatalytic materials, including TiO2-based and alternative materials with aromatic photosensitizers, have been investigated for their efficiency in oxidizing these gaseous compounds, demonstrating different pathways and products depending on the material used (Cantau et al., 2007).
Genetic Effects of Ethyl Methanesulfonate
- Ethyl methanesulfonate (EMS) is a compound related to sulfur compounds, known for its mutagenic properties in various genetic test systems. EMS alkylation can cause mutations, chromosome breakages, and has been found to be carcinogenic in mammals. This highlights the importance of understanding the genetic and cellular interactions of sulfur-containing compounds (Sega, 1984).
Hydrophilic Interaction Chromatography
- The use of sulfonic acid groups in chromatography, particularly in hydrophilic interaction chromatography (HILIC), is essential for separating polar, weakly acidic, or basic samples. This technique benefits from the interaction between sulfonic acid groups and the analytes, improving separation efficiency and understanding of complex mixtures (Jandera, 2011).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N-dimethyl-4-methylsulfonylbutanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYIGUXJYWJAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCS(=O)(=O)C)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214232-46-8 |
Source
|
Record name | 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.